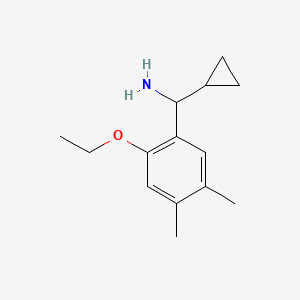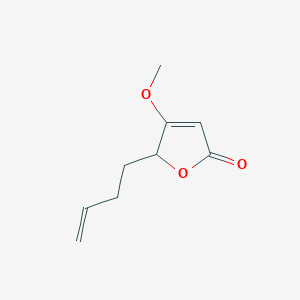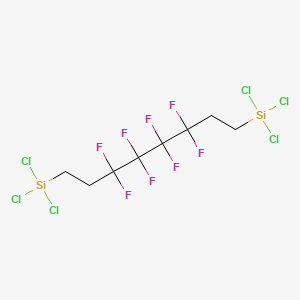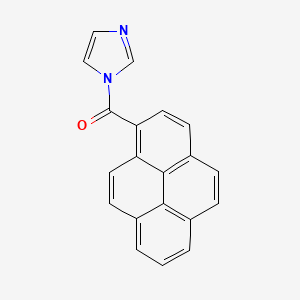
(1H-Imidazol-1-yl)(pyren-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Imidazol-1-yl)(pyren-1-yl)methanone: is a chemical compound that features both an imidazole ring and a pyrene moiety The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrene moiety is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(pyren-1-yl)methanone typically involves the reaction of pyrene-1-carboxylic acid with imidazole in the presence of a coupling agent. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pyrene and the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
(1H-Imidazol-1-yl)(pyren-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the pyrene moiety.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, where hydrogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学研究应用
(1H-Imidazol-1-yl)(pyren-1-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Industry: The compound may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of (1H-Imidazol-1-yl)(pyren-1-yl)methanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrene moiety’s fluorescence can be used to track the compound’s localization and interactions within cells.
相似化合物的比较
Similar Compounds
(1H-Imidazol-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a pyrene moiety.
(1H-Imidazol-1-yl)(naphthyl)methanone: Contains a naphthyl group instead of a pyrene moiety.
(1H-Imidazol-1-yl)(anthracen-1-yl)methanone: Features an anthracene group in place of the pyrene moiety.
Uniqueness
(1H-Imidazol-1-yl)(pyren-1-yl)methanone is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly useful in applications requiring fluorescent labeling or tracking.
属性
CAS 编号 |
197157-66-7 |
|---|---|
分子式 |
C20H12N2O |
分子量 |
296.3 g/mol |
IUPAC 名称 |
imidazol-1-yl(pyren-1-yl)methanone |
InChI |
InChI=1S/C20H12N2O/c23-20(22-11-10-21-12-22)17-9-7-15-5-4-13-2-1-3-14-6-8-16(17)19(15)18(13)14/h1-12H |
InChI 键 |
YVMCUYUULOOICD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)N5C=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
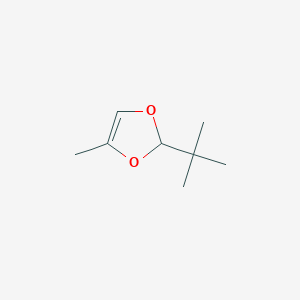
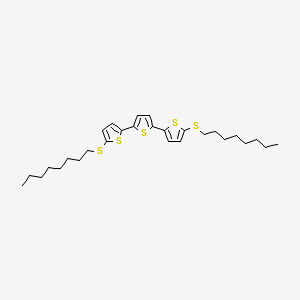

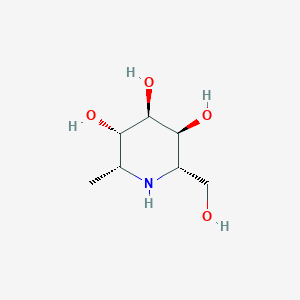
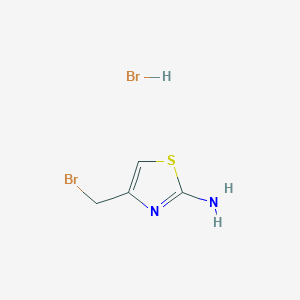
![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)



